5-Aminoisothiazole-4-carboxamide

描述

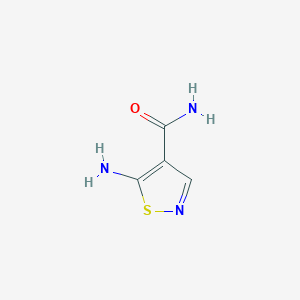

5-Aminoisothiazole-4-carboxamide (CAS 1421637-53-7) is an isothiazole derivative with the molecular formula C₄H₅N₃OS and a molecular weight of 143.167 g/mol . It is primarily used as an intermediate in organic synthesis, with a purity specification of ≥98% (HPLC) . Key physical properties such as melting point, boiling point, and solubility remain undocumented in available literature. Structurally, it features a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, with an amino group at position 5 and a carboxamide group at position 4 .

属性

IUPAC Name |

5-amino-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGGZUAKRFPJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421637-53-7 | |

| Record name | 5-Aminoisothiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Preparation Methods

Synthesis from 5-Aminothiazole-4-carboxylic Acid Ethyl Ester

One of the traditional methods involves the conversion of 5-aminothiazole-4-carboxylic acid ethyl ester to 5-aminothiazole-4-carboxamide by treatment with ammonia in methanol at elevated temperatures (~120°C). This method typically achieves yields around 85%.

| Step | Reactant | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 5-Aminothiazole-4-carboxylic acid ethyl ester | Ammonia in methanol, 120°C | 85% | Straightforward amidation |

This method is widely used but may have limitations in scalability and environmental considerations due to the use of methanol and ammonia under pressure.

Novel Synthetic Routes Using Aminocyanacetamide

Three-Step Synthesis via 5-Amino-2-mercaptothiazole-4-carboxamide Intermediate

A more recent and efficient method involves starting from 2-amino-2-cyanoacetamide, which undergoes a series of transformations to yield the target compound with high overall yield (up to 79-92%) and better environmental profiles.

Reaction Sequence:

| Step | Intermediate/Compound | Reagents & Conditions | Yield (%) | Description |

|---|---|---|---|---|

| 1 | 2-Amino-2-cyanoacetamide → 5-amino-2-mercaptothiazole-4-carboxamide | Reaction with carbon disulfide in methanol, reflux 1-3 h | 95 | Formation of thiazole ring via cyclization with CS2 |

| 2 | 5-Amino-2-mercaptothiazole-4-carboxamide → 5-amino-2-methylsulfonylthiazole-4-carboxamide | Methylation with dimethyl sulfate under alkaline conditions (NaOH ~3.5%) | 95 | Methylation of thiol group to methylthio derivative |

| 3 | 5-Amino-2-methylsulfonylthiazole-4-carboxamide → 5-aminothiazole-4-carboxamide | Reduction with Raney nickel in ammonia/water reflux 2-5 h | 88 | Removal of methylthio group to yield target compound |

This method is notable for:

- Using aminocyanacetamide as a readily available starting material.

- High yields at each step, culminating in an overall yield of approximately 79-88%.

- Environmentally friendly reaction conditions, suitable for scale-up.

- Avoidance of harsh reagents such as zinc powder, aluminum amalgam, or polyphosphoric acid, which are problematic in other methods.

Reaction Scheme Summary:

- Cyclization: Aminocyanacetamide + CS2 → 5-amino-2-mercaptothiazole-4-carboxamide

- Methylation: Thiol group methylated to methylthio derivative

- Reduction: Raney nickel catalyzed removal of methylthio group → 5-aminothiazole-4-carboxamide

Comparative Analysis of Preparation Methods

Detailed Research Findings

- The methylation step using dimethyl sulfate is sensitive to the concentration of sodium hydroxide; an optimal concentration of 3.5% NaOH was found to maximize yield of the methylthio intermediate.

- Direct removal of the thiol group from 5-amino-2-mercaptothiazole-4-carboxamide without methylation was found to be difficult, justifying the inclusion of the methylation step before reduction.

- The Raney nickel-catalyzed reduction step is efficient and yields the target compound with high purity after simple filtration and chromatography.

- The overall process avoids environmentally hazardous reagents such as zinc powder, aluminum amalgam, and polyphosphoric acid, improving safety and scalability.

- Analytical data (NMR, LC-MS, IR) confirm the identity and purity of intermediates and final product, supporting the robustness of the synthetic route.

Summary Table of Key Experimental Data from Reference

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (LC-MS m/z) | Notes |

|---|---|---|---|---|

| 5-Amino-2-mercaptothiazole-4-carboxamide | 95 | 234.4–235.2 | 176.4 [M-H]+ | Intermediate formed by CS2 cyclization |

| 5-Amino-2-methylthiothiazole-4-carboxamide | 95 | 148.1–148.8 | 190.7 [M-H]+ | Methylation product |

| 5-Aminothiazole-4-carboxamide | 88 | 139.8–139.9 | 144.7 [M-H]+ | Final target compound |

化学反应分析

Types of Reactions: 5-Aminoisothiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Raney nickel and hydrogen gas are typically used for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazoles.

科学研究应用

Medicinal Chemistry

5-Aminoisothiazole-4-carboxamide is primarily utilized in the synthesis of thiazole derivatives that exhibit a range of biological activities:

- Antimicrobial Activity : Compounds derived from this compound have shown potent antimicrobial properties. For instance, sulfathiazole, synthesized using this compound, has been effective against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the growth of several cancer cell lines. For example, studies have demonstrated that thiazolo[4,5-d]pyrimidines synthesized from this compound exhibit significant cytotoxicity against human tumor cells .

Antitubercular Agents

Recent studies have focused on developing new antitubercular agents based on this compound. A series of derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising results with minimal inhibitory concentrations (MICs) lower than traditional treatments .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives synthesized from this compound against various pathogens. The derivatives exhibited significant antibacterial activity, with some compounds outperforming existing antibiotics in vitro.

Case Study 2: Anticancer Efficacy

Research focused on thiazolo[4,5-d]pyrimidine derivatives derived from this compound showed promising results in inhibiting cancer cell proliferation. These compounds were tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than those of conventional chemotherapeutics .

作用机制

The mechanism by which 5-Aminoisothiazole-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.

相似化合物的比较

5-Amino-3-methylisothiazole-4-carboxamide (CAS 41808-40-6)

5-Amino-3-isopropylisothiazole-4-carboxamide (CAS 41808-42-8)

Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

5-Aminoimidazole-4-carboxamide (AICAR analog)

- Molecular Formula : C₄H₆N₄O

- Key Differences: Replacement of the isothiazole ring with an imidazole ring (two adjacent nitrogen atoms instead of S and N) . Biological Relevance: AICAR is a purine biosynthesis intermediate and a known inhibitor of AICAR formyltransferase. Structural analogs like pyrazofurin demonstrate dual inhibition of purine and pyrimidine pathways, highlighting the impact of heterocycle choice on bioactivity .

Structural and Functional Analysis

Heterocyclic Core Modifications

- Isothiazole vs. Imidazole :

- Isothiazole’s sulfur atom contributes to distinct electronic properties (e.g., higher electronegativity) compared to imidazole, influencing binding affinity in enzyme inhibition .

- Imidazole derivatives (e.g., AICAR) are more prevalent in nucleotide metabolism, whereas isothiazole derivatives are often explored as synthetic intermediates or antimicrobial agents .

Substituent Effects

- Position 4 Functional Groups: Carboxamide (-CONH₂) vs. carboxylate ester (-COOEt): The former is polar and prone to hydrogen bonding, while the latter improves solubility in nonpolar solvents .

Industrial and Pharmaceutical Relevance

生物活性

5-Aminoisothiazole-4-carboxamide, a heterocyclic compound characterized by a thiazole ring and an amide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, cellular effects, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves reactions that produce thiazole derivatives, which serve as precursors for various biologically active compounds. One efficient synthetic route includes the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps to yield the final product.

Target Interactions

This compound acts primarily as an intermediate in the generation of inosine monophosphate (IMP) and as an analog of adenosine monophosphate (AMP). It is capable of stimulating AMP-activated protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . The compound also interacts with other targets such as TNIK (TRAF2 and NCK interacting kinase), influencing their activity and potentially modulating various signaling pathways.

Biochemical Pathways

The compound is involved in purine metabolism, specifically in the synthesis of IMP. This pathway is vital for nucleotide biosynthesis, which is essential for DNA and RNA synthesis. Additionally, it modulates the activity of GluA2 AMPA receptors, impacting synaptic transmission and neuronal plasticity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown its effectiveness against various bacterial strains, highlighting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects through its role in activating AMPK. Activation of AMPK has been associated with reduced cell proliferation in cancer cells, particularly those harboring mutations such as BRAF(V600E) in thyroid cancer models . The modulation of metabolic pathways by this compound can lead to enhanced apoptosis in malignant cells.

Neuroprotective Effects

This compound's ability to stimulate AMPK also suggests potential neuroprotective effects. By enhancing AMPK activity, it may protect against cardiac ischemic injury and other neurodegenerative conditions. Furthermore, thiazole derivatives have shown promise in treating conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS) due to their interactions with glutamate receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in disease pathways. For example, it has been shown to act as a negative allosteric modulator of GluA2 AMPA receptors, reducing current amplitude and affecting receptor kinetics.

Dosage Effects in Animal Models

Animal model studies reveal that dosage significantly influences the therapeutic effects of this compound. Lower doses can modulate receptor activity effectively without inducing toxicity, while higher doses may lead to adverse effects .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Aminoisothiazole-4-carboxamide and its derivatives, and how are they validated?

- Methodological Answer : Key synthetic approaches include condensation reactions (e.g., using α-chloroglycinates as precursors) and coupling agents like EDC·HCl/HOBT in dichloromethane . Validation involves multi-step characterization:

- NMR (1H/13C) : To confirm regiochemistry and substitution patterns.

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- HRMS : Ensures molecular weight accuracy (±0.001 Da) .

- Critical Note : Optimize reaction time and temperature to avoid side products like over-alkylated derivatives .

Q. How can researchers ensure structural purity and stability of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate pure fractions .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) and analyze via LC-MS to detect hydrolyzed byproducts (e.g., free carboxylic acids) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound analogs?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition with ATP-Glo™) at 10 μM concentration .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-Response Curves : Validate activity across 3–4 log units (e.g., 0.1–100 μM) to identify structure-activity trends .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Cross-reference variables like cell line origins (e.g., ATCC vs. non-certified sources) and assay protocols (e.g., serum-free vs. serum-containing media) .

- Structural Reanalysis : Re-synthesize disputed compounds and verify purity via NMR/HPLC to rule out batch-specific impurities .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR, COX-2) and correlate with experimental IC₅₀ values .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., azide cyclization) to improve heat dissipation .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., reagent stoichiometry, pH) impacting yield .

Q. How can computational tools enhance the design of this compound-based inhibitors?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or COSMO-RS to predict logP and solubility, prioritizing derivatives with ≤5 H-bond donors for improved bioavailability .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- ADMET Prediction : Employ SwissADME to filter compounds with high hepatic toxicity risk (CYP3A4 inhibition >50%) .

Data Contradiction Analysis

- Case Study : Discrepancies in kinase inhibition data may arise from:

Tables for Key Data

| Parameter | Typical Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Yield | 60–85% | Gravimetric Analysis | |

| Purity (HPLC) | ≥95% | C18 Column, 254 nm | |

| IC₅₀ (Kinase Inhibition) | 0.2–50 μM | Fluorescence Polarization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。